1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

Catalog No.
S756441
CAS No.
66137-74-4
M.F
C4F9IO3S
M. Wt
426 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoe...

CAS Number

66137-74-4

Product Name

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

Molecular Formula

C4F9IO3S

Molecular Weight

426 g/mol

InChI

InChI=1S/C4F9IO3S/c5-1(6,14)2(7,8)17-3(9,10)4(11,12)18(13,15)16

InChI Key

XSLYISNQTJHKMP-UHFFFAOYSA-N

SMILES

C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)I)(F)F)(F)F

Canonical SMILES

C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)I)(F)F)(F)F

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride is a fluorinated organic compound with the molecular formula C4F9IO3SC_4F_9IO_3S and a molecular weight of 425.99 g/mol. Its IUPAC name reflects its complex structure, which includes multiple fluorine atoms and an iodine atom attached to an ethoxy group. This compound is primarily used in research and development settings due to its unique chemical properties and potential applications in various fields.

There is no current information available on the specific mechanism of action of this compound in any biological or chemical system.

  • Fluorine: Fluorinated compounds can be corrosive and pose health risks upon inhalation or ingestion.
  • Iodine: Elemental iodine can be irritating to the skin and eyes.
  • Sulfonyl fluoride: Sulfonyl fluorides can be reactive and potentially harmful upon contact.

The compound is known for its reactivity due to the presence of the sulfonyl fluoride group, which can participate in nucleophilic substitution reactions. The fluorinated carbon atoms can also undergo reactions typical of halogenated compounds, such as elimination reactions or coupling reactions with nucleophiles. Detailed reaction mechanisms involving this compound are less documented but can be inferred based on the behavior of similar fluorinated sulfonyl compounds.

The synthesis of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride typically involves multiple steps of fluorination and functionalization of precursor compounds. The general approach may include:

  • Fluorination: Introduction of fluorine atoms using reagents such as elemental fluorine or fluorinating agents.
  • Iodination: Selective introduction of iodine into the ethoxy group.
  • Sulfonylation: Attachment of the sulfonyl fluoride moiety through reaction with a suitable sulfonylating agent.

These steps require careful control of reaction conditions to ensure high yields and purity .

This compound has potential applications in:

  • Organic synthesis: As a building block for creating more complex fluorinated molecules.
  • Pharmaceutical development: Due to its unique properties that may enhance drug efficacy or stability.
  • Material science: In the production of specialized coatings or films that require unique chemical resistance or surface properties.

Interaction studies involving 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride focus on its behavior in various chemical environments. Preliminary studies suggest that it may interact with nucleophiles in substitution reactions or participate in polymerization processes when used as a monomer or co-monomer in polymer chemistry.

Several compounds share structural similarities with 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,1-Difluoroethanesulfonyl fluorideC2H4F2O3SC_2H_4F_2O_3SSimpler structure; fewer fluorine atoms
Tetrafluoroethyl sulfideC4F10SC_4F_10SContains sulfur; used in various industrial applications
Perfluorobutanesulfonic acidC4F9O3SC_4F_9O_3SAcidic properties; used as a surfactant

Uniqueness

The uniqueness of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride lies in its highly fluorinated structure combined with an iodine atom and a sulfonyl fluoride group. This combination offers distinct chemical reactivity and potential applications not found in simpler or less functionalized fluorinated compounds .

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

66137-74-4

Wikipedia

5-Iodooctafluoro-3-oxapentanesulphonyl fluoride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

Explore Compound Types